molecular formula C25H22ClN5O3S B2459745 7-CHLORO-N-(4-ETHOXYPHENYL)-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893788-60-8

7-CHLORO-N-(4-ETHOXYPHENYL)-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2459745
CAS No.: 893788-60-8
M. Wt: 507.99
InChI Key: IUBVOUDMCXSECK-UHFFFAOYSA-N
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Description

7-CHLORO-N-(4-ETHOXYPHENYL)-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with various substituents such as chloro, ethoxyphenyl, and ethylphenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-N-(4-ETHOXYPHENYL)-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Triazole Ring: The triazole ring is introduced via a [3+2] cycloaddition reaction between an azide and an alkyne. This step is often catalyzed by copper(I) salts (CuAAC reaction).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂/Pd-C) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃), sodium thiolate (NaSR), and alkoxides (RO⁻) are employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group may yield ethyl aldehyde or acetic acid, while nucleophilic substitution of the chloro group can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-CHLORO-N-(4-ETHOXYPHENYL)-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biology, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, infectious diseases, and neurological disorders.

Industry

In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 7-CHLORO-N-(4-ETHOXYPHENYL)-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biochemical pathway. Alternatively, it may interact with a receptor, altering its signaling and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • 7-chloro-N-(4-ethoxyphenyl)-3-[(4-phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • 7-chloro-N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-ol

Uniqueness

The uniqueness of 7-CHLORO-N-(4-ETHOXYPHENYL)-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chloro, ethoxyphenyl, and ethylphenylsulfonyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

7-chloro-N-(4-ethoxyphenyl)-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O3S/c1-3-16-5-12-20(13-6-16)35(32,33)25-24-28-23(27-18-8-10-19(11-9-18)34-4-2)21-15-17(26)7-14-22(21)31(24)30-29-25/h5-15H,3-4H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBVOUDMCXSECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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